molecular formula C16H22N2O2 B7580641 Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone

Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone

Cat. No. B7580641
M. Wt: 274.36 g/mol
InChI Key: KIVYQNYODCAZMO-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. Research has shown that this compound has significant anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The exact mechanism of action of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to reduce pain perception by modulating the activity of pain receptors in the brain. Additionally, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone for lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. This makes it a promising candidate for further research and development. However, one of the limitations of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has significant anti-cancer effects, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, research on the mechanism of action of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone may lead to the development of new drugs with similar pharmacological properties. Finally, further research is needed to determine the long-term safety and efficacy of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone in humans, which may pave the way for its eventual use in clinical settings.
Conclusion:
In conclusion, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone is a promising compound with significant potential for therapeutic applications. Its anti-inflammatory, analgesic, anxiolytic, and antidepressant properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, its relatively low toxicity and high therapeutic index make it a promising candidate for further study. With continued research, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone may ultimately lead to the development of new drugs for the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone involves the reaction of 4-phenylpiperidine with morpholine and formaldehyde. The reaction takes place under acidic conditions, and the resulting product is purified through column chromatography. The yield of the reaction is typically around 50%, and the purity of the product is confirmed through spectroscopic analysis.

properties

IUPAC Name

morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(18-10-12-20-13-11-18)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVYQNYODCAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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